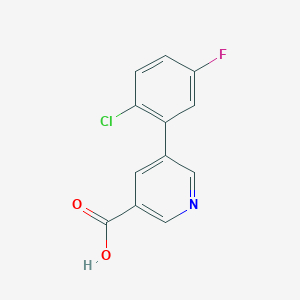

5-(2-Chloro-5-fluorophenyl)nicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1346692-26-9 |

|---|---|

Molekularformel |

C12H7ClFNO2 |

Molekulargewicht |

251.64 g/mol |

IUPAC-Name |

5-(2-chloro-5-fluorophenyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H7ClFNO2/c13-11-2-1-9(14)4-10(11)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |

InChI-Schlüssel |

CXMUHOLHSYQREH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)C2=CC(=CN=C2)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 5 2 Chloro 5 Fluorophenyl Nicotinic Acid

Retrosynthetic Analysis and Synthetic Route Design

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For 5-(2-Chloro-5-fluorophenyl)nicotinic acid, the most logical retrosynthetic disconnection is the carbon-carbon bond between the pyridine (B92270) and phenyl rings. This approach points to a cross-coupling reaction as the key synthetic step.

A primary route involves the disconnection of the aryl-pyridine bond, suggesting precursors such as a 5-halonicotinic acid derivative and a (2-chloro-5-fluorophenyl)boronic acid. This strategy leverages the well-established palladium-catalyzed Suzuki-Miyaura coupling reaction. wikipedia.org An alternative, yet related, disconnection involves a functional group interconversion, where the carboxylic acid is envisioned as arising from the hydrolysis of a nitrile group. wikipedia.orggoogle.com This suggests that 5-(2-Chloro-5-fluorophenyl)nicotinonitrile could be a key intermediate, which would also be synthesized via a similar cross-coupling reaction.

Key Precursors and Building Blocks

The successful synthesis of the target molecule is contingent on the availability and reactivity of specific precursors. These building blocks must contain the necessary halogen and fluorine substituents in the correct positions.

5-(2-Chloro-5-fluorophenyl)nicotinonitrile is a pivotal intermediate in one of the primary synthetic pathways. This compound can be assembled through a Suzuki-Miyaura coupling and then converted to the final carboxylic acid.

The synthesis of this nicotinonitrile precursor would itself likely involve the coupling of a 5-halonicotinonitrile (such as 5-bromonicotinonitrile) with (2-chloro-5-fluorophenyl)boronic acid. Once formed, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. google.comresearchgate.net This two-step approach, involving coupling followed by hydrolysis, is a common strategy in the synthesis of complex aromatic carboxylic acids. The industrial preparation of nicotinic acid often involves the hydrolysis of nicotinonitrile. wikipedia.orggoogle.com

Beyond the nicotinonitrile precursor, other halogenated starting materials are crucial for the direct synthesis of the nicotinic acid derivative. The selection of these materials is guided by the chosen coupling strategy.

For the Suzuki-Miyaura coupling, the essential precursors are a halogenated pyridine and a phenylboronic acid.

Halogenated Pyridine Derivatives: 5-Bromonicotinic acid is a readily available and commonly used starting material for introducing substituents at the 5-position of the nicotinic acid scaffold via Suzuki coupling. Its ester derivatives, such as methyl 5-bromonicotinate, are also effective coupling partners.

Phenylboronic Acids: The corresponding phenyl precursor is 2-Chloro-5-fluorophenylboronic acid. chemimpex.comscbt.com This boronic acid derivative is a key component in Suzuki-Miyaura reactions for creating complex organic molecules. chemimpex.com

The following table summarizes the key precursors and their roles in the synthesis:

| Precursor | Role in Synthesis |

| 5-Bromonicotinic Acid | A key building block for direct Suzuki-Miyaura coupling to form the aryl-pyridine bond. |

| 2-Chloro-5-fluorophenylboronic Acid | The organoboron reagent that introduces the 2-chloro-5-fluorophenyl group in the Suzuki-Miyaura coupling. chemimpex.comscbt.com |

| 5-Bromonicotinonitrile | A precursor for the synthesis of the nicotinonitrile intermediate via Suzuki-Miyaura coupling. |

| 5-(2-Chloro-5-fluorophenyl)nicotinonitrile | An intermediate that can be hydrolyzed to the final nicotinic acid product. google.comresearchgate.net |

Regioselective Functionalization Approaches

Regioselectivity, the control of the position of chemical bond formation, is paramount in the synthesis of this compound to ensure the desired isomeric product. The Suzuki-Miyaura coupling is highly effective in this regard. By using a pyridine ring pre-functionalized with a halogen at the 5-position (e.g., 5-bromonicotinic acid), the incoming 2-chloro-5-fluorophenyl group is directed specifically to that site. The palladium catalyst facilitates the cross-coupling reaction exclusively at the carbon-halogen bond, providing excellent regiochemical control and avoiding the formation of other isomers.

Synthetic Methodologies for Core Structure Elaboration

The construction of the core biaryl structure of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Formation Strategies (e.g., Suzuki-Miyaura Coupling for aryl-pyridine linkages)

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between aryl or vinyl groups. wikipedia.orglibretexts.org In the synthesis of this compound, this reaction facilitates the crucial connection between the pyridine and phenyl rings.

The reaction typically involves the coupling of an organoboron compound, in this case, 2-chloro-5-fluorophenylboronic acid, with a halide, such as 5-bromonicotinic acid or its ester. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions.

The following table provides an overview of typical components used in Suzuki-Miyaura coupling reactions for the synthesis of 5-arylnicotinates:

| Component | Examples | Purpose in the Reaction |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), PdCl₂(dppf), Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | To facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos) | To stabilize the palladium catalyst and influence its reactivity and selectivity. |

| Base | K₂CO₃ (Potassium carbonate), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | To activate the boronic acid for transmetalation. |

| Solvent | Dioxane, Toluene, Dimethylformamide (DMF), often with water in a biphasic system | To dissolve the reactants and facilitate the reaction. |

Functional Group Interconversions (e.g., Nitrile to Carboxylic Acid Hydrolysis)

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic conversion of one functional group into another to facilitate the construction of complex molecules. scribd.comimperial.ac.uk In the synthesis of nicotinic acid and its derivatives, one of the most crucial FGIs is the hydrolysis of a nitrile (cyanopyridine) to a carboxylic acid.

This transformation is a common concluding step in synthetic sequences because the nitrile group is robust and stable under various reaction conditions, such as those used for cross-coupling reactions to install the aryl substituent. The synthesis of 5-halogenated nicotinic acids, for instance, can be achieved by first halogenating 3-cyanopyridine (B1664610) and then hydrolyzing the nitrile group to the desired carboxylic acid using concentrated hydrochloric acid. google.com

Both traditional chemical methods and modern biocatalytic approaches are employed for this hydrolysis. Chemical hydrolysis typically requires harsh conditions, such as strong acids or bases at elevated temperatures. nih.gov In contrast, enzymatic methods represent a greener alternative, offering high selectivity and mild reaction conditions. ijarsct.co.innih.gov Enzymes like nitrilase can efficiently convert 3-cyanopyridine into nicotinic acid. frontiersin.org Studies have shown that whole-cell catalysis can achieve 100% conversion of 100 mM 3-cyanopyridine in as little as 15 minutes under optimized conditions. frontiersin.org

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Chemical Hydrolysis (Acidic) | Concentrated HCl or H₂SO₄, Water | High Temperature (e.g., 95-100°C) | Well-established, high conversion | Harsh conditions, potential for side reactions, corrosive waste | google.com |

| Chemical Hydrolysis (Basic) | NaOH or KOH, Water/Alcohol | Reflux | Effective for many substrates | Harsh conditions, can be difficult to work up with sensitive molecules | nih.gov |

| Enzymatic Hydrolysis | Nitrilase enzyme (e.g., from G. terrae) | Aqueous buffer, mild temperature (e.g., 30-50°C) | High selectivity, mild conditions, environmentally friendly, minimal by-products | Enzyme cost and stability can be a factor, optimization required | nih.govfrontiersin.org |

Cyclization and Condensation Reactions for Nicotinic Acid Scaffolds

The construction of the core nicotinic acid scaffold—the pyridine ring—is fundamental to the synthesis of this compound. This is typically achieved through cyclization and condensation reactions that assemble the six-membered heterocycle from acyclic precursors. While the specific title compound is often synthesized by modifying an existing pyridine ring, understanding the formation of the scaffold itself is crucial.

Classical methods for pyridine synthesis include the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia. ijarsct.co.in More contemporary approaches offer greater efficiency and modularity. For example, a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by copper(I) and a secondary amine, allows for the synthesis of a wide variety of substituted pyridines under mild conditions. organic-chemistry.org

Another advanced strategy involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization of the resulting 3-azatriene and subsequent air oxidation to furnish highly substituted pyridines. organic-chemistry.org These methods highlight the evolution from traditional one-pot condensations to sophisticated, metal-catalyzed cascade reactions for building the essential nicotinic acid scaffold.

| Reaction Name/Type | Key Precursors | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | β-Ketoester, Aldehyde, Ammonia/Amine | Typically acetic acid, heat | Classic method, forms dihydropyridines which are then oxidized | ijarsct.co.in |

| Chichibabin Synthesis | Aldehydes, Ammonia/Amine | Reducing agent (e.g., sodium) | Direct synthesis from simple precursors | ijarsct.co.in |

| [3+3] Condensation | O-acetyl ketoximes, α,β-Unsaturated aldehydes | Cu(I) salt and secondary amine | Modular, mild conditions, broad functional group tolerance | organic-chemistry.org |

| Cu-Catalyzed Cascade | Alkenylboronic acids, α,β-Unsaturated ketoxime O-pentafluorobenzoates | Copper catalyst, then air oxidation | Forms highly substituted pyridines via a 3-azatriene intermediate | organic-chemistry.org |

Derivatization and Chemical Reactivity

Modifications at the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group of this compound is a primary site for derivatization, enabling the synthesis of esters, amides, and other analogues. These transformations proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a nucleophile. libretexts.org The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive intermediate, such as an acyl chloride or an activated ester. libretexts.org

Esterification: The formation of esters is typically accomplished by reacting the nicotinic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol.

Amidation: Amide bond formation is a key transformation in medicinal chemistry. Direct coupling of the carboxylic acid with an amine requires the use of coupling agents to activate the carboxyl group. Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.gov Alternatively, reagents like trimethylaluminum (B3029685) can effect the direct amidation of carboxylic acids and amines. organic-chemistry.org For example, various nicotinamide (B372718) derivatives can be prepared by reacting a pyridine carboxylic acid with an amine intermediate using the EDCI/HOBt coupling system. nih.gov

| Transformation | Reagent System | Intermediate | Key Advantages | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂ or (COCl)₂, then R-OH | Acyl chloride | High reactivity, suitable for hindered alcohols | researchgate.net |

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Protonated carboxylic acid | Atom economical (Fischer esterification) | fiveable.me |

| Amidation | EDCI, HOBt, Amine (R-NH₂) | Activated ester | Mild conditions, high yields, common in peptide synthesis | nih.gov |

| Amidation | Trimethylaluminum (AlMe₃), Amine (R-NH₂) | Aluminum carboxylate complex | Direct coupling without pre-activation | organic-chemistry.org |

Halogen-Mediated Reactivity on the Pyridine and Phenyl Rings

The halogen atoms on both the pyridine and phenyl rings of this compound serve as versatile handles for further chemical modification.

Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) such as halogenation. uoanbar.edu.iqimperial.ac.uk These reactions require harsh conditions (e.g., high temperatures) and substitution typically occurs at the 3- and 5-positions. uomustansiriyah.edu.iqpearson.com In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org However, methods for direct halogenation of pyridine scaffolds under milder conditions have been developed, such as using solid halogenated reagents on 3-cyanopyridine. google.com Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions, where a leaving group (like a halogen) can be displaced by a nucleophile. uoanbar.edu.iq

Reactivity of the Phenyl Ring and C-C Coupling: The chlorine and fluorine atoms on the phenyl ring, as well as halogens on the pyridine ring, are excellent substrates for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. Suzuki and Negishi coupling reactions, for example, can be used to couple halogenated pyridines or phenyl rings with organoboron or organozinc reagents, respectively, to introduce new alkyl or aryl substituents. nih.govresearchgate.netscilit.com This methodology is fundamental for building the 5-aryl nicotinic acid structure itself.

Exploration of Other Substitutions and Scaffold Variations

Beyond derivatization of the carboxylic acid and reactivity of the existing halogens, the core structure of this compound can be modified to explore structure-activity relationships.

Substitution via Cross-Coupling: As mentioned, palladium-catalyzed cross-coupling reactions are a primary method for introducing a wide array of substituents. By choosing different organometallic coupling partners (e.g., boronic acids, organostannanes, organozincs), virtually any aryl, heteroaryl, or alkyl group can be installed at a halogenated position on either ring. organic-chemistry.org

Scaffold Hopping: A more advanced strategy involves "scaffold hopping," where the core heterocyclic system is replaced with another to modulate properties like solubility, binding affinity, or metabolic stability. For instance, a phenyl or pyridine core in a biologically active molecule might be replaced with a pyrimidine (B1678525) ring. plos.org This approach allows for the exploration of new chemical space while retaining key pharmacophoric features. In the context of the title compound, the nicotinic acid scaffold could potentially be replaced by other heteroaromatic carboxylic acids to generate novel analogues.

Novel Radical-Based Substitutions: Modern synthetic methods also provide new avenues for substitution. For example, pyridine-boryl radicals can be used to synthesize C-4 substituted pyridine derivatives via a radical addition/coupling mechanism, offering a complementary approach to traditional cross-coupling methods. acs.org

Advanced Synthetic Techniques in Heterocyclic Chemistry Relevant to Pyridine Derivatives

The synthesis of complex pyridine derivatives like this compound benefits from a range of advanced synthetic techniques that offer improved efficiency, selectivity, and sustainability over traditional methods.

Modern Catalysis: The development of new transition metal catalysts, particularly those based on palladium, copper, and rare-earth metals, has revolutionized pyridine synthesis and functionalization. organic-chemistry.orgnumberanalytics.com These catalysts enable a wide range of cross-coupling, C-H activation, and cyclization reactions under milder conditions and with greater precision. Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), are also gaining prominence as they offer advantages in catalyst recyclability and process sustainability. numberanalytics.com

Photocatalysis and Electrocatalysis: The use of light (photocatalysis) or electric potential (electrocatalysis) to drive reactions provides novel pathways for pyridine synthesis. Visible-light photocatalysis, for example, can facilitate the formation of pyridine derivatives through radical-mediated pathways under exceptionally mild conditions. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine derivatives. ijarsct.co.in

Biocatalysis and Green Chemistry: As discussed previously, the use of enzymes (biocatalysis) for specific transformations, such as the hydrolysis of nitriles, exemplifies a green chemistry approach. nih.gov These methods minimize the use of hazardous reagents and the generation of chemical waste, aligning with the principles of sustainable chemical manufacturing. ijarsct.co.in

| Technique | Key Principle | Typical Application | Advantages | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis | Use of Pd, Cu, Ni, Rh, etc. to facilitate bond formation (e.g., C-C, C-N) | Cross-coupling, C-H activation, cyclizations | High efficiency, selectivity, broad scope | organic-chemistry.orgnumberanalytics.com |

| Photoredox Catalysis | Use of visible light to generate reactive radical intermediates | Radical-mediated C-H functionalization, cyclizations | Extremely mild conditions, novel reactivity | numberanalytics.com |

| Microwave-Assisted Synthesis | Use of microwave energy for rapid heating | Accelerating condensation and cyclization reactions | Reduced reaction times, improved yields, fewer by-products | ijarsct.co.in |

| Biocatalysis | Use of enzymes to catalyze specific reactions | Hydrolysis, redox reactions, asymmetric synthesis | High selectivity, mild and green conditions | nih.gov |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to produce enantiomerically pure compounds | Synthesis of chiral pyridine-containing pharmaceuticals | Control of stereochemistry | numberanalytics.com |

Biological Activities and Molecular Pharmacology of 5 2 Chloro 5 Fluorophenyl Nicotinic Acid

Kinase Inhibition Profiles

There is no publicly available information to suggest that 5-(2-Chloro-5-fluorophenyl)nicotinic acid has been profiled for kinase inhibitory activity. However, the process for identifying and characterizing a potential kinase inhibitor is well-established.

Identification and Characterization of Target Kinases

The identification of specific kinase targets for a novel compound typically begins with broad screening across a large panel of kinases, which can cover a significant portion of the human kinome. reactionbiology.com This process is crucial for discovering potent and selective kinase inhibitors. reactionbiology.com Such large-scale screening helps determine the selectivity of a compound and is pivotal in the early stages of drug discovery to minimize off-target effects. reactionbiology.com Mechanistic studies can subsequently reveal how a compound interacts with its target kinases, for instance, by downregulating specific signaling pathways like ERK1/2, GSK-3α/β, or STAT2. nih.gov

Selectivity Assessment Against Related Kinase Subfamilies

Assessing an inhibitor's selectivity is critical. nih.gov This is achieved by profiling the compound against a wide array of kinases from different families. reactionbiology.com The results can be expressed using parameters like the "selectivity entropy," which provides a single value to enable the rank-ordering of inhibitors based on their specificity. nih.gov Cross-screening not only generates data on potency and selectivity but also allows for the identification of multi-targeted lead structures. nih.gov A highly selective compound will show potent inhibition of its primary target while having significantly lower or no activity against other kinases, even those that are structurally related.

Exploration of Other Potential Biological Targets

While kinase activity is a common focus, small molecules can interact with various other biological targets. For a derivative of nicotinic acid, receptors associated with the parent molecule are of primary interest.

Investigations into Hydroxycarboxylic Acid Receptors (e.g., HCA2/GPR109A)

The compound this compound is a structural derivative of nicotinic acid (also known as niacin or Vitamin B3). The primary biological receptor for nicotinic acid is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. nih.govnih.gov This G-protein-coupled receptor is highly expressed in adipocytes and immune cells like macrophages. nih.gov

Activation of HCA2 by nicotinic acid leads to a variety of physiological effects. nih.gov In macrophages, HCA2 expression is stimulated by inflammation, and its activation can inhibit the accumulation of triglycerides. nih.gov While nicotinic acid is a known agonist, other molecules such as fluorinated pyrazole (B372694) acids have also been identified as agonists for GPR109A. researchgate.net Given its structure as a substituted nicotinic acid, it is plausible that this compound could be investigated as a potential ligand for the HCA2 receptor, although no such studies have been published.

Studies on Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) and Other Neurotransmitter Systems

Despite the similarity in name, nicotinic acid and its primary receptor (HCA2) are distinct from nicotine (B1678760) and its targets, the nicotinic acetylcholine receptors (nAChRs). nih.gov nAChRs are ligand-gated ion channels that are crucial for chemical signaling in the central and peripheral nervous systems. mdpi.com These receptors are targets for nicotine and the neurotransmitter acetylcholine. nih.gov The nAChR family is diverse, with the α4β2 subtype being the most abundant in the human brain. mdpi.com Various compounds, often structurally related to epibatidine, have been developed as potent antagonists or agonists for different nAChR subtypes. nih.govnih.govacs.org There is no evidence in the scientific literature to suggest that nicotinic acid or its derivatives, including this compound, interact with nicotinic acetylcholine receptors.

Enzyme Systems (e.g., acetylcholinesterase, diacylglycerol O-acyltransferase 2 (DGAT2), α-amylase, α-glucosidase, Nav1.8 channels)

The nicotinic acid scaffold and its derivatives have been shown to interact with various enzyme systems critical to metabolic and neurological processes.

Acetylcholinesterase (AChE) Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.comwikipedia.org Inhibition of AChE leads to an accumulation of acetylcholine, enhancing neurotransmission at both nicotinic and muscarinic receptors. wikipedia.orgnih.gov While direct AChE inhibition by this compound has not been reported, the cholinergic system is a known target for nicotinic compounds. For instance, some AChE inhibitors, such as galantamine, also act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs). nih.gov The inhibition of AChE can recruit nAChR-dependent glutamate (B1630785) transmission, indicating a complex interplay between the enzyme and receptors targeted by nicotinic ligands. nih.gov

Diacylglycerol O-acyltransferase 2 (DGAT2) DGAT2 is an integral enzyme in the synthesis of triglycerides, catalyzing the final step of covalently bonding diacylglycerol to a fatty acyl-CoA. nih.gov Pharmacological inhibition of DGAT enzymes is an attractive strategy for treating metabolic diseases like nonalcoholic fatty liver disease (NAFLD). researchgate.netnih.govmdpi.com Studies have demonstrated that nicotinic acid (niacin) directly and noncompetitively inhibits DGAT2 activity in HepG2 cells, with an IC₅₀ of 0.1 mM. nih.govcaldic.com This inhibition is selective for DGAT2, as no significant effect on the DGAT1 isoform was observed. nih.govcaldic.com The mechanism involves a decrease in the apparent Vmax of the enzyme without altering the Km, suggesting a noncompetitive mode of inhibition. nih.gov These findings indicate that the nicotinic acid moiety is a key pharmacophore for DGAT2 inhibition, suggesting that derivatives such as this compound may possess similar activity, pending experimental confirmation.

α-Amylase and α-Glucosidase Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a validated therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govresearchgate.net Numerous studies have shown that derivatives of nicotinic acid are effective inhibitors of these enzymes. nih.govnih.govacs.org A study on 5-amino-nicotinic acid derivatives identified several compounds with significant inhibitory potential against both α-amylase and α-glucosidase, with IC₅₀ values comparable to the standard drug, acarbose. nih.govresearchgate.net Mechanistic studies on other nicotinic acid derivatives revealed a noncompetitive inhibition mechanism for both enzymes, which can be advantageous for regulating their function. nih.govacs.org

| Compound | Substituent on Phenyl Ring | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Analogue 2 | 4-Chloro | 12.17 ± 0.14 | 12.72 ± 0.12 | nih.gov |

| Analogue 4 | 4-Fluoro | 12.45 ± 0.11 | 12.01 ± 0.09 | nih.gov |

| Analogue 7 | 4-Bromo | 12.83 ± 0.09 | 12.79 ± 0.17 | nih.gov |

| Analogue 8 | 4-Trifluoromethyl | 13.01 ± 0.11 | 12.99 ± 0.09 | nih.gov |

| Acarbose (Standard) | - | 10.98 ± 0.03 | 10.79 ± 0.17 | nih.gov |

Nav1.8 Channels The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral nociceptors and is a genetically validated target for pain management. nih.govresearchgate.net Selective inhibition of Nav1.8 is a promising non-opioid strategy for treating acute and chronic pain. researchgate.netresearchgate.net Research has led to the discovery of selective Nav1.8 inhibitors based on a 5-chloro-nicotinamide scaffold. nih.govresearchgate.net One such compound demonstrated potent inhibitory activity (IC₅₀ = 50.18 ± 0.04 nM) in cells expressing human Nav1.8 channels and showed significant isoform selectivity (>200-fold) over other Nav channels. nih.gov The structural similarity between this scaffold and this compound suggests that the latter could potentially serve as a basis for developing Nav1.8 inhibitors. However, some Nav1.8 inhibitors have shown an unusual "reverse use dependence," where inhibition is relieved by repetitive channel activation, a property that may need to be optimized in drug development. nih.gov

Anti-inflammatory and Antimicrobial Mechanisms

Anti-inflammatory Mechanisms Nicotinic acid is known to possess anti-inflammatory properties. nih.govnih.gov Its mechanisms are multifaceted and include the modulation of inflammatory signaling pathways and cytokine production. One key mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which suppresses the expression of pro-inflammatory genes. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov Furthermore, the 4-chlorophenyl moiety, present in the target compound, is a feature of other molecules with demonstrated anti-inflammatory activity. For example, a pyrrole (B145914) derivative containing a 4-chlorophenyl group, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, exhibited potent anti-inflammatory effects by significantly decreasing serum TNF-α and increasing the anti-inflammatory cytokine TGF-β1. mdpi.com

Antimicrobial Mechanisms Derivatives of nicotinic acid have emerged as a promising class of antimicrobial agents. nih.govnih.gov While nicotinic acid itself does not have proven antibacterial effects, it can enhance the ability of immune cells to combat pathogens like Staphylococcus aureus. nih.gov Synthetic derivatives, however, show direct antimicrobial action. A series of acylhydrazones derived from nicotinic acid showed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values as low as 1.95–7.81 µg/mL. nih.gov Studies on 2-chloro-N-(substituted phenyl)nicotinamides demonstrated moderate antibacterial activity against S. aureus, E. faecalis, P. aeruginosa, and K. pneumoniae. nih.gov The conversion of nicotinic acid acylhydrazones into 1,3,4-oxadiazoline derivatives has also yielded compounds with significant activity against both bacteria and fungi. nih.gov

| Compound | Substituent | S. aureus ATCC 43300 (MRSA) | S. epidermidis ATCC 12228 | Reference |

|---|---|---|---|---|

| Analogue 5 | 2-hydroxy-3,5-diiodophenyl | 15.62 | 7.81 | nih.gov |

| Analogue 13 | 5-nitrofuran | 7.81 | 1.95 | nih.gov |

Mechanistic Insights into Biological Action

Receptor Agonism/Antagonism CharacterizationThe nicotinic acid scaffold is a versatile pharmacophore capable of interacting with different receptor families. Nicotinic acid itself is a well-known agonist of the G protein-coupled receptor GPR109A (also known as the high-affinity niacin receptor), which mediates many of its lipid-lowering and anti-inflammatory effects.nih.gov

Conversely, modifications to the nicotinic acid structure, particularly the addition of substituted phenyl rings, can produce potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). A series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, which feature a halogenated phenyl group, were found to be potent functional antagonists of nAChRs with high affinity for the α4β2 subtype. nih.gov Similarly, the introduction of a phenyl ring at the 5'-position of a tetrahydropyridine (B1245486) analogue of nicotine converted a non-specific agonist into a highly selective antagonist for the α3β4 nAChR. nih.gov This body of research indicates that while the core nicotinic acid structure can act as an agonist at metabolic receptors like GPR109A, appropriate substitutions, such as the 2-chloro-5-fluorophenyl group, can shift the activity towards antagonism at neuronal nAChRs. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) of this compound and Analogues

Structure-activity relationship (SAR) studies of various nicotinic acid derivatives have elucidated key structural features that determine their biological activity and selectivity. mdpi.comdrugdesign.orgbiomolther.orgnih.govnih.gov

For α-Amylase and α-Glucosidase Inhibition: In a series of 5-amino-nicotinic acid derivatives, the nature and position of the substituent on the phenyl ring significantly influenced inhibitory activity. The presence of halogens (fluoro, chloro, bromo) or an electron-withdrawing trifluoromethyl group at the para position of the phenyl ring was found to be ideal for potent inhibition of both enzymes. researchgate.net

For nAChR Antagonism: The addition of a phenyl ring to nicotinic-like scaffolds is a critical determinant for antagonist activity. In 5'-phenyl-tetrahydro-bipyridine analogues, the presence of the phenyl ring was essential for converting an agonist into an antagonist. nih.gov The nature of the substituents on this phenyl ring further refines the potency and selectivity for different nAChR subtypes. For example, in a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, a 4-chlorophenyl group resulted in the most potent and selective antagonist. nih.gov

For Antimicrobial Activity: SAR studies of nicotinic acid acylhydrazones and their cyclized 1,3,4-oxadiazoline derivatives revealed that different structural features govern activity against Gram-positive versus Gram-negative bacteria. Acylhydrazone derivatives with substituents like 2-hydroxy-3,5-diiodophenyl or 5-nitrofuran were highly active against Gram-positive bacteria, including MRSA. nih.gov The conversion to 3-acetyl-1,3,4-oxadiazolines tended to enhance activity against fungal strains. nih.gov

These SAR studies underscore the chemical tractability of the nicotinic acid scaffold. The presence of the 2-chloro-5-fluorophenyl group in the target compound combines several features—halogenation, aromaticity, and specific substitution patterns—that have been shown in analogues to confer potent and often selective biological activities across different enzyme and receptor systems.

Influence of Halogenation Pattern on Target Affinity and Selectivity

The presence, type, and position of halogen substituents on a phenyl ring can dramatically alter a compound's pharmacological properties. Halogens modify the electronic distribution (through inductive and resonance effects), lipophilicity, and steric profile of a molecule, thereby influencing its ability to bind to a biological target.

While direct SAR studies on this specific compound are not extensively detailed in the available literature, research on related structures provides valuable insights. For instance, in the development of antagonists for nicotinic acetylcholine receptors (nAChRs), the nature and position of substituents on a phenyl ring are critical for both affinity and selectivity. Similarly, studies on Chk1 kinase inhibitors, such as 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas, demonstrate that a chloro-substituted phenyl ring is a key component of highly potent molecules, with IC50 values in the low nanomolar range. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Activity in a Series of 1,2,4-Triazine GPR84 Antagonists

| Compound | R Group | Activity (IC50, nM) |

|---|---|---|

| 5 | 4-Fluorophenyl | 103 |

| 6 | 4-Chlorophenyl | 143 |

| 7 | 4-Bromophenyl | 224 |

This table illustrates how changing halogen substituents on a phenyl ring affects potency in a related class of receptor modulators. A clear trend between halogen size/electronegativity and activity is observed. Data sourced from a study on GPR84 antagonists. acs.org

Positional Isomer Effects on Pharmacological Profiles

The precise location of substituents on an aromatic ring is a critical determinant of pharmacological activity. A change in substituent position, even of the same atoms, creates a distinct positional isomer with a unique three-dimensional shape, dipole moment, and electronic surface. Consequently, positional isomers often exhibit vastly different affinities for their biological targets, altered selectivity profiles, and divergent metabolic fates.

No direct comparative studies detailing the pharmacological profiles of this compound and its positional isomer, for instance, 5-(5-Chloro-2-fluorophenyl)nicotinic acid , were identified in the reviewed literature. However, established principles of medicinal chemistry allow for a well-grounded hypothesis on the expected differences.

Moving the chlorine atom from the 2-position to the 5-position and the fluorine from the 5-position to the 2-position would significantly alter the molecule's properties.

Steric Influence: An ortho-substituent (like the chlorine in the parent compound) is sterically demanding and forces a twist around the bond connecting the phenyl and pyridine (B92270) rings. This creates a specific three-dimensional conformation (a defined dihedral angle) that may be optimal for fitting into the receptor's binding pocket. Shifting the larger chlorine atom to the meta position and the smaller fluorine atom to the ortho position would change this angle, potentially leading to a less favorable or altogether different binding mode.

Electronic Effects: The electronic influence on the biaryl system would also be redistributed. This can affect key interactions, such as hydrogen bonds or pi-stacking with receptor residues. For example, in a series of N-arylpiperazines, moving a dihydrothiazole moiety from the meta position of the phenyl ring to the para position resulted in a nearly 100-fold reduction in affinity for the 5-HT1A receptor, highlighting the critical nature of substituent placement. nih.gov Similarly, the activity of Chk1 kinase inhibitors is highly dependent on the "5-chloro-2-alkoxy" substitution pattern on the phenyl ring. nih.gov

Therefore, it is highly probable that 5-(5-Chloro-2-fluorophenyl)nicotinic acid would exhibit a distinct pharmacological profile, potentially with different target affinity, selectivity, and efficacy compared to this compound.

Role of the Nicotinic Acid Scaffold and Phenyl Moiety in Target Binding

The structure of this compound can be deconstructed into two primary components: the nicotinic acid scaffold and the substituted phenyl moiety. Each plays a distinct and crucial role in target binding.

The nicotinic acid scaffold (pyridine-3-carboxylic acid) is a well-known pharmacophore. Nicotinic acid itself is an agonist for the G-protein coupled receptor GPR109A (also known as HCA2). nih.govnih.gov This receptor mediates the anti-lipolytic effects of niacin, which are beneficial in treating dyslipidemia. nih.gov The key features of the nicotinic acid scaffold for binding to GPR109A are the pyridine nitrogen and the carboxylic acid group. The carboxylate group is believed to form a critical salt bridge with a positively charged arginine residue (R111) in the receptor's binding pocket, while other residues like asparagine and serine also play important roles in stabilizing the interaction. nih.gov This core scaffold acts as the primary anchor, orienting the molecule within the binding site.

The phenyl moiety , appended at the 5-position of the pyridine ring, serves as a larger substituent that can engage in additional interactions to enhance affinity and confer selectivity. The roles of the phenyl group include:

Hydrophobic Interactions: The aromatic ring can occupy a hydrophobic pocket within the receptor, displacing water molecules and contributing favorably to the binding energy.

Van der Waals Forces: The phenyl ring provides a broad surface for shape-complementary van der Waals interactions with nonpolar residues in the binding site.

Pi-Stacking: The electron-rich pi system of the phenyl ring can interact with the aromatic side chains of receptor residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking or cation-pi interactions.

The addition of a phenyl ring to a pyridine core has been used as a strategy to modulate receptor activity. For example, in a series of compounds designed to target nAChRs, the incorporation of a phenyl ring at the 5'-position of a bipyridine core transformed a non-specific agonist into a highly selective antagonist for the α3β4 nAChR subtype. nih.govnih.gov This demonstrates that the phenyl moiety is instrumental in defining the molecule's specific pharmacological action.

Contributions of Specific Stereoisomers to Activity

This compound is a biaryl compound, meaning it is composed of two aromatic rings linked by a single carbon-carbon bond. Due to the presence of a substituent at the ortho-position of the phenyl ring (the chlorine atom), rotation around this C-C bond can be sterically hindered. If the energy barrier to rotation is sufficiently high, it can lead to a phenomenon known as atropisomerism , where the molecule exists as a pair of stable, non-superimposable stereoisomers (enantiomers).

These atropisomers are distinct chemical entities with specific three-dimensional arrangements. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can have vastly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer.

While no studies were found that specifically isolate and evaluate the individual atropisomers of this compound, the potential for significant differences in their activity is very high. There are numerous examples of drugs where one atropisomer is responsible for the desired therapeutic effect, while the other is less active or may even contribute to side effects. For instance, the drug telenzepine, an antimuscarinic, exists as two stable atropisomers, with the (+)-isomer being approximately 500-fold more potent than the (-)-isomer.

Even in cases where atropisomers interconvert rapidly, they often bind to their protein targets in an "atroposelective" manner, meaning the protein selectively binds the one conformation that best fits its active site. Given the constrained nature of receptor binding pockets, it is highly likely that one atropisomer of this compound would have a much better geometric and electronic complementarity to its target than the other, and would therefore be responsible for the majority of the observed biological activity. The hypotensive activity of certain calcium antagonists, which also feature a substituted ring system, has been shown to depend mainly on the absolute configuration at a single stereogenic center. researchgate.net This underscores the critical importance of stereochemistry in determining the ultimate pharmacological effect.

Preclinical Assessment and Pharmacological Profiles of 5 2 Chloro 5 Fluorophenyl Nicotinic Acid

In Vitro Efficacy and Cell-Based Assays

No publicly available research data exists for the in vitro efficacy and cell-based assays of 5-(2-Chloro-5-fluorophenyl)nicotinic acid. This includes a lack of information regarding its potential effects on cell proliferation and viability, its engagement with biological targets, and its antimicrobial properties.

Cell Proliferation and Viability Assays

There are no available studies that have investigated the impact of this compound on cell proliferation and viability, which would be relevant to understanding its potential kinase inhibition and anticancer activities.

Functional Assays Demonstrating Target Engagement and Cellular Responses

Information from functional assays that could demonstrate the engagement of this compound with specific cellular targets and the resulting biological responses is not present in the current body of scientific literature.

Antimicrobial Activity Evaluation

There are no published reports detailing the evaluation of this compound for antimicrobial activity. Consequently, data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial and fungal strains are unavailable.

In Vitro Metabolic Stability and Biotransformation Pathways

The metabolic fate of this compound has not been characterized in publicly accessible studies. This includes a lack of data from in vitro systems designed to assess metabolic stability and identify biotransformation pathways.

Microsomal and Hepatocyte Stability Studies

There is no available data from studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound. Such studies are crucial for predicting the in vivo clearance of a compound. evotec.combioduro.comresearchgate.netnih.gov

Identification and Characterization of Metabolites

As no metabolic stability studies have been published, there is consequently no information available on the potential metabolites of this compound that may be formed through biotransformation.

Species Differences in Metabolism

No studies detailing the metabolism of this compound in different preclinical species (e.g., mice, rats, dogs, monkeys) or comparing it to human metabolism were found. Therefore, information regarding the metabolic pathways, major metabolites, and the enzymes involved in its biotransformation across various species is not available. Consequently, a data table on species-specific metabolite profiling cannot be provided.

Assessment in Relevant In Vivo Animal Models

Proof-of-Concept Studies in Disease Models Related to Kinase Inhibition Targets (e.g., pain, inflammation, cancer)

There is no available research documenting the in vivo efficacy of this compound in animal models of pain, inflammation, or cancer. As a result, no data on its potential therapeutic effects, dose-response relationships, or mechanism of action in these disease contexts could be retrieved. A data table summarizing such proof-of-concept studies cannot be generated due to the lack of source information.

Systemic Exposure and Tissue Distribution in Preclinical Species

Information regarding the pharmacokinetic profile of this compound, including its systemic exposure and tissue distribution in preclinical species, is not publicly available. Studies describing its absorption, distribution, and elimination characteristics have not been identified. Therefore, key pharmacokinetic parameters such as bioavailability, plasma concentration-time profiles, and tissue-specific accumulation cannot be reported. A data table on systemic exposure and tissue distribution cannot be compiled.

Computational and Theoretical Chemistry Studies of 5 2 Chloro 5 Fluorophenyl Nicotinic Acid

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand such as 5-(2-chloro-5-fluorophenyl)nicotinic acid might interact with a biological target, typically a protein or enzyme.

Identification of Key Binding Residues and Hotspots within Target Active Sites

Molecular docking simulations can identify the key amino acid residues within a protein's active site that are crucial for the binding of this compound. For instance, in studies of other nicotinic acid derivatives, hydrogen bonds have been shown to be critical for binding. For example, in the active site of E. coli Nitroreductase, a nicotinic acid derivative was found to form hydrogen bonds with residues such as LYS74, LYS14, GLU165, THR41, ARG121, and ASN117. mdpi.com Similarly, docking studies of nicotinic acid derivatives with dihydrofolate reductase and tyrosyl-tRNA synthetase have highlighted the importance of specific hydrogen bond and hydrophobic interactions. mdpi.commdpi.com

For this compound, the carboxylic acid moiety is a prime candidate for forming hydrogen bonds with polar or charged residues like arginine, lysine, or histidine in a target's active site. The pyridine (B92270) ring can engage in π-π stacking interactions with aromatic residues such as tryptophan, tyrosine, or phenylalanine. nih.gov The chloro and fluoro substituents on the phenyl ring can also contribute to binding through halogen bonding or by altering the electronic properties of the ring, thereby influencing hydrophobic interactions.

A hypothetical docking of this compound into a protein active site might reveal the interactions detailed in the table below.

| Interaction Type | Potential Interacting Residue | Ligand Moiety Involved |

| Hydrogen Bond | Arginine (Arg), Lysine (Lys) | Carboxylic acid |

| π-π Stacking | Tryptophan (Trp), Tyrosine (Tyr) | Pyridine ring, Phenyl ring |

| Halogen Bond | Serine (Ser), Threonine (Thr) | Chlorine, Fluorine |

| Hydrophobic | Leucine (Leu), Valine (Val) | Phenyl ring |

Prediction of Binding Affinities and Orientations

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy or a docking score. researchgate.netnih.gov This value provides an estimate of the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable complex and potentially higher biological activity.

In a study on nicotinic acid derivatives targeting E. coli Nitroreductase, compounds with higher antibacterial activity were found to have lower (more favorable) binding energies. mdpi.com For example, a particularly active derivative showed a binding energy of -8.5 kcal/mol with Nitroreductase. mdpi.com Another study on nicotinoylglycine derivatives targeting penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) reported docking scores ranging from -9.597 to -17.891 and binding affinities from -4.781 to -7.152 kcal/mol. nih.gov

The predicted binding orientation, or "pose," of this compound within the active site is also a critical piece of information. It provides a three-dimensional representation of how the ligand fits into the binding pocket and which of its functional groups are positioned to interact with specific residues. This information is invaluable for structure-based drug design, as it can guide modifications to the ligand's structure to enhance its binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein upon binding.

Ligand Dynamics within Protein Binding Pockets

Studies on the binding of nicotinamide (B372718) to pyrazinamidase have used MD simulations to explore the unbinding process, which is the reverse of binding. nih.gov This approach helps to identify the optimal binding pathway and the key residues that influence the ligand's movement into and out of the active site. nih.gov Such simulations could be applied to this compound to understand the kinetics of its binding and dissociation.

Induced Fit and Conformational Changes in Target Proteins

The binding of a ligand can induce conformational changes in the target protein, a phenomenon known as "induced fit." MD simulations are particularly well-suited to study these changes. By comparing simulations of the protein with and without the ligand bound, researchers can identify regions of the protein that become more or less flexible upon ligand binding.

For example, MD simulations of nicotinic acetylcholine (B1216132) receptors have been used to explore the conformational dynamics of the neurotransmitter binding site during the transition from a resting to an active state. elifesciences.orgelifesciences.org These studies reveal how the binding of an agonist can trigger structural rearrangements that lead to receptor activation. elifesciences.org In the case of this compound, MD simulations could predict how its binding might alter the conformation of a target protein, potentially leading to its activation or inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

To develop a QSAR model for a series of nicotinic acid derivatives that includes this compound, a dataset of compounds with experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be classified into several categories:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with the most common being the logarithm of the partition coefficient (logP).

Topological descriptors: These are numerical indices derived from the 2D representation of the molecule.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build an equation that relates the descriptors to the biological activity. A study on nicotinic acid benzylidene hydrazide derivatives successfully developed a QSAR model that correlated the antimycobacterial activity with descriptors such as steric and electronic parameters. researchgate.net

A hypothetical QSAR model for a series of nicotinic acid derivatives might take the following form:

pMIC = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular_Weight)

No Publicly Available Computational and Theoretical Chemistry Studies Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific computational and theoretical chemistry studies focusing solely on the compound This compound were identified. As a result, the detailed article requested, structured around predictive modeling, pharmacophore generation, quantum chemical calculations, and spectroscopic predictions for this specific molecule, cannot be generated at this time.

The investigation sought scholarly articles and research data pertaining to the following areas for this compound:

Development of Predictive Models for Biological Activity: This includes Quantitative Structure-Activity Relationship (QSAR) models or other in silico methods aimed at predicting the biological effects of the compound.

Descriptor Analysis for Pharmacophore Generation: This involves studies that identify the essential three-dimensional arrangement of chemical features responsible for the molecule's biological activity.

Advanced Quantum Chemical Calculations: This encompasses research on the molecule's electronic structure, reactivity descriptors (such as HOMO-LUMO energies), and other quantum mechanical properties.

Spectroscopic Property Predictions: This refers to theoretical calculations aimed at predicting spectroscopic data (e.g., NMR, IR) to aid in the structural elucidation of the compound.

While general computational methodologies for similar classes of compounds, such as other nicotinic acid derivatives or halogenated phenylpyridines, are well-documented in chemical literature, specific research findings, data tables, and detailed analyses for this compound are not present in the public domain. The generation of a scientifically accurate and informative article as per the requested outline is contingent on the existence of such dedicated research.

It is possible that computational studies on this compound exist within proprietary research and development settings that are not publicly accessible. However, based on the currently available information, the requested article cannot be produced without resorting to speculation or extrapolation from unrelated molecules, which would not meet the required standards of scientific accuracy and specificity.

Future Research Directions and Applications in Drug Discovery

Rational Design of Potent and Selective Kinase Inhibitors Based on 5-(2-Chloro-5-fluorophenyl)nicotinic Acid Scaffold

The rational design of kinase inhibitors is a cornerstone of modern oncology and immunology drug discovery. The this compound scaffold provides a robust starting point for creating potent and selective inhibitors. Kinases, a large family of enzymes that regulate cellular signaling, often have a conserved ATP-binding site. The goal of rational design is to create molecules that can effectively compete with ATP and modulate the kinase's activity.

Future research can leverage structure-based drug design (SBDD) by obtaining crystal structures of the scaffold bound to various target kinases. This structural information would reveal key interactions and guide the modification of the scaffold to enhance potency and selectivity. For instance, the carboxylic acid group of the nicotinic acid core can form crucial hydrogen bonds within the kinase hinge region, while the chloro- and fluoro-substituted phenyl ring can be tailored to fit into specific hydrophobic pockets. nih.gov

A key strategy involves designing type II inhibitors, which bind to an inactive conformation of the kinase, often exploiting an additional binding site adjacent to the ATP pocket. nih.gov This approach can lead to greater selectivity compared to traditional type I inhibitors that target the highly conserved active conformation. nih.gov Modifications to the this compound scaffold could be designed to stabilize this inactive state, thereby creating highly specific inhibitors for targets like BCR-ABL or SRC kinases. nih.govresearchgate.net

Table 1: Proposed Structure-Activity Relationship (SAR) Exploration for Kinase Inhibitor Design

| Modification Site | Proposed Substitution | Rationale | Target Interaction |

|---|---|---|---|

| Nicotinic Acid Core | Bioisosteric replacement of carboxylic acid (e.g., tetrazole) | Improve metabolic stability and cell permeability | Maintain hydrogen bonding with kinase hinge region |

| Phenyl Ring | Varying substitution patterns (e.g., methoxy, amino groups) | Modulate electronic properties and explore additional binding pockets | Enhance hydrophobic interactions and selectivity |

| Linker | Introduction of flexible or rigid linkers (e.g., amides, ureas) | Optimize orientation and reach distal pockets | Access allosteric sites for improved selectivity |

Exploration of Polypharmacology and Multi-Target Approaches

While selectivity is often a primary goal, the concept of polypharmacology—where a single drug intentionally interacts with multiple targets—has gained significant traction for treating complex diseases like cancer and neurodegenerative disorders. nih.gov The inherent complexity of these diseases often means that inhibiting a single target is insufficient to achieve a therapeutic effect. nih.gov

The this compound scaffold can be systematically modified to create compounds with a desired multi-target profile. For example, a derivative could be designed to simultaneously inhibit key kinases in parallel signaling pathways that contribute to tumor growth, such as FLT3 and AURKA/B, which are implicated in acute myeloid leukemia (AML). nih.gov Kinase profiling technologies can be used to screen derivatives against a broad panel of hundreds of kinases to identify their selectivity profile and uncover potential multi-target activities. nih.gov This approach could lead to the development of more effective and durable therapies by preemptively targeting resistance mechanisms.

Table 2: Potential Multi-Target Kinase Profiles for Scaffold Derivatives

| Derivative Class | Primary Target | Secondary Target(s) | Therapeutic Area |

|---|---|---|---|

| Class A | FLT3 | AURKA, AURKB | Acute Myeloid Leukemia (AML) |

| Class B | SRC | ABL, FGFR | Solid Tumors, CML |

| Class C | JAK3 | JAK1, TYK2 | Autoimmune Disorders |

| Class D | B-Raf (V600E) | VEGFR2, PDGFR | Melanoma, Colorectal Cancer |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological systems and validating new drug targets. mskcc.orgnih.gov An ideal chemical probe exhibits high potency (typically with an affinity below 100 nM for its primary target) and selectivity (at least a tenfold preference over related targets). nih.gov

The this compound scaffold can be developed into a valuable chemical probe. Once a potent and selective inhibitor is identified, it can be derivatized with various tags without compromising its biological activity. These modifications enable the study of the target protein within its native cellular environment. mskcc.org

Potential Modifications for Chemical Probe Development:

Fluorescent Labeling: Attaching a fluorophore (e.g., FITC) would allow for visualization of the target protein's localization and dynamics within cells using microscopy and flow cytometry. mskcc.org

Biotinylation: Adding a biotin (B1667282) tag enables the isolation of the target protein and its binding partners from cell lysates for identification via mass spectrometry, a technique known as chemical proteomics. mskcc.org

Radiolabeling: Incorporating a radioisotope (e.g., ¹⁸F or ¹²⁴I) would facilitate in vivo imaging studies using Positron Emission Tomography (PET), allowing for non-invasive monitoring of target engagement and distribution in living organisms. mskcc.orgnih.gov

The development of such probes from this scaffold would provide powerful reagents to investigate signaling pathways and validate novel therapeutic hypotheses. olemiss.edu

Emerging Methodologies in Drug Discovery Relevant to Nicotinic Acid Derivatives

The field of drug discovery is continually evolving, with new methodologies accelerating the identification of novel drug candidates. Nicotinic acid derivatives, including the this compound scaffold, are well-suited for exploration with these advanced techniques. ingentaconnect.com

Scaffold Hopping: This computational and synthetic strategy involves replacing a central molecular scaffold with a structurally different one while preserving the key pharmacophoric features responsible for biological activity. nih.govresearchgate.netlookchem.com Starting from the this compound core, scaffold hopping could identify novel, patentable chemotypes with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. lookchem.com

Diversity-Oriented Synthesis (DOS): DOS aims to efficiently generate libraries of structurally complex and diverse small molecules to explore new areas of chemical space. nih.gov The nicotinic acid core is an excellent starting point for DOS, as it can undergo a variety of chemical transformations to produce a wide range of heterocyclic compounds, such as oxadiazoles (B1248032) and thiazolidinones. mdpi.comresearchgate.netum.edu.my

Artificial Intelligence and Machine Learning: AI-driven platforms can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives. These computational tools can prioritize the synthesis of the most promising compounds, significantly reducing the time and cost associated with the drug discovery process. researchgate.net

Translation of Preclinical Findings to Novel Therapeutic Paradigms

The ultimate goal of drug discovery is to translate promising preclinical findings into effective therapies for patients. The journey from a lead compound based on the this compound scaffold to a clinical candidate involves rigorous preclinical evaluation.

This process includes demonstrating robust efficacy in relevant animal models of disease, such as xenograft models for cancer. nih.gov For instance, a multi-kinase inhibitor derived from the scaffold would be tested in AML xenograft models to confirm its anti-tumor activity in vivo. nih.gov Concurrently, extensive pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

A critical aspect of translation is the development of a therapeutic strategy that maximizes efficacy while minimizing toxicity. For example, some targeted therapies can have on-target toxicities that can be managed with co-administered agents. Research on NAMPT inhibitors has shown that co-administration with nicotinic acid can mitigate toxicities without compromising anti-tumor efficacy, a paradigm that could be relevant for derivatives of this scaffold. nih.gov Successful navigation of these preclinical stages is essential for advancing a novel compound into clinical trials and, ultimately, establishing a new therapeutic paradigm.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Imatinib |

| BIRB796 |

| Sorafenib |

| BPR1K871 |

| Dasatinib |

| Sunitinib |

| Tofacitinib |

| Ruxolitinib |

| Metyrapone |

| Isoniazid |

| Protionamide |

| Ethionamide |

| Nialamide |

| Bupropion |

| Naltrexone |

| Tetrazole |

| Biotin |

| Thiazolidinone |

| Oxadiazole |

| Nicotinic acid |

| 2-chloro-5-fluoro-nicotinate |

| 2,6-dichloro-5-fluoro-nicotinic acid |

| 2-Chloro-5-(trifluoromethyl)nicotinic acid |

| 2-Chloro-5-fluoro-6-morpholinonicotinonitrile |

| 6-chloronicotinic acid |

| 2-bromonicotine |

| 6-bromonicotine |

| 2-fluoronicotine |

| 6-fluoronicotine |

| 2,8-dihydroxychrysene |

| 3-(3-methoxyphenyl)propanoic acid |

| 2,8-dimethoxychrysene |

Conclusion and Outlook

Summary of Current Research Landscape for 5-(2-Chloro-5-fluorophenyl)nicotinic Acid

Currently, dedicated research publications focusing exclusively on this compound are not readily found in the public domain. Its existence is confirmed through its availability from various chemical suppliers, indicating its utility as a building block in organic synthesis. The primary area of interest for compounds of this nature lies in their application as intermediates for the creation of more complex molecules with potential therapeutic value. researchgate.netresearchgate.net

The molecular structure of this compound is characterized by a nicotinic acid core, which is a derivative of vitamin B3, substituted at the 5-position with a 2-chloro-5-fluorophenyl group. This biaryl structure is a common motif in medicinal chemistry, often associated with a range of biological activities. The presence of halogen atoms (chlorine and fluorine) can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial factors in drug design.

While specific synthetic procedures for this compound are not extensively documented, its synthesis can be inferred from established methods for preparing 5-arylnicotinic acids. The most prevalent and versatile of these methods is the Suzuki-Miyaura cross-coupling reaction. This would likely involve the reaction of a 5-halonicotinate (such as methyl 5-bromonicotinate) with (2-chloro-5-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Below is a data table summarizing the key chemical entities involved in the probable synthesis of this compound.

| Compound Name | Role in Synthesis | Molecular Formula |

|---|---|---|

| Methyl 5-bromonicotinate | Starting Material | C7H6BrNO2 |

| (2-Chloro-5-fluorophenyl)boronic acid | Coupling Partner | C6H5BClFO2 |

| Palladium Catalyst (e.g., Pd(PPh3)4) | Catalyst | C72H60P4Pd |

| Base (e.g., Sodium Carbonate) | Reagent | Na2CO3 |

| This compound | Final Product | C12H7ClFNO2 |

Future Avenues for Academic Inquiry and Collaborative Research

The structural characteristics of this compound suggest several promising directions for future research, particularly in the realms of medicinal chemistry and materials science.

Medicinal Chemistry Applications:

Nicotinic acid and its derivatives are known to be key components in a variety of pharmaceuticals. researchgate.net The 5-arylnicotinic acid scaffold, in particular, has been explored for the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors: Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk The biaryl structure of this compound makes it an attractive starting point for the synthesis of potential kinase inhibitors. Future research could involve the derivatization of the carboxylic acid group to form amides or esters, which could then be tested for their ability to inhibit various kinases.

Antiviral Agents: Heterocyclic compounds, including those with a pyridine (B92270) core, are prevalent in many antiviral drugs. nih.govwikipedia.org The unique electronic properties conferred by the chloro and fluoro substituents on the phenyl ring of this compound could lead to novel interactions with viral proteins. nih.gov Collaborative research between synthetic chemists and virologists could explore the potential of derivatives of this compound as inhibitors of viral replication.

Materials Science Applications:

While less explored, nicotinic acid derivatives also have potential applications in materials science. The rigid, aromatic structure of this compound could be incorporated into polymers or metal-organic frameworks (MOFs). The presence of the carboxylic acid and the nitrogen atom in the pyridine ring provides sites for coordination with metal ions, making it a candidate for the construction of novel functional materials with interesting electronic or photophysical properties.

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental melting points for this compound, and what purity validation steps are required?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure precise melting ranges (ΔH fusion).

- Recrystallization : Purify using ethanol/water mixtures to remove eutectic impurities.

- HPLC-DAD : Ensure single-peak elution (λ = 254 nm).

Cross-check with purity standards for fluorophenyl derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.